molecular formula C21H21NO4 B8467657 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate CAS No. 614755-88-3

2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

Cat. No.: B8467657
CAS No.: 614755-88-3
M. Wt: 351.4 g/mol
InChI Key: ZFPLQOUGMKPQIN-UHFFFAOYSA-N
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Description

2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate is a complex organic compound with a unique structure that combines a propargyl group with a benzoylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate typically involves the reaction of propargyl alcohol with 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzoylbenzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl benzoate: Lacks the diethylamino and hydroxybenzoyl groups, making it less complex.

    Prop-2-yn-1-yl 4-hydroxybenzoate: Similar structure but without the diethylamino group.

    Prop-2-yn-1-yl 2-hydroxybenzoate: Similar structure but lacks the diethylamino group.

Uniqueness

2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate is unique due to the presence of both diethylamino and hydroxybenzoyl groups, which confer specific chemical and biological properties

Properties

CAS No.

614755-88-3

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

prop-2-ynyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

InChI

InChI=1S/C21H21NO4/c1-4-13-26-21(25)17-10-8-7-9-16(17)20(24)18-12-11-15(14-19(18)23)22(5-2)6-3/h1,7-12,14,23H,5-6,13H2,2-3H3

InChI Key

ZFPLQOUGMKPQIN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mmol 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, 500 mmol propargylic alcohol, 220 mmol 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and 500 mmol N-ethyldiisopropylamine in 600 mL DMF is stirred at room temperature for 2 h. 1 L of ethyl acetate is added and the solution extracted with 1 L water. The organic layer is separated, dried (Na2SO4), and the solvent evaporated. The crude product is purified via FC (n-hexane/EtOAC 2:1) yielding 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid prop-2-ynyl ester. MS (EI): 374 (18%, M+Na+), 352 (100%, M+H+), 296 (17%). UV (EtOH): λmax=356 nm (ε=31'648).
Quantity
200 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
500 mmol
Type
reactant
Reaction Step One
Quantity
220 mmol
Type
reactant
Reaction Step One
Quantity
500 mmol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

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